molecular formula C6H3BrN2O4 B1289171 6-Bromo-4-nitropicolinic acid CAS No. 231287-89-1

6-Bromo-4-nitropicolinic acid

Cat. No.: B1289171
CAS No.: 231287-89-1
M. Wt: 247 g/mol
InChI Key: YQBRMUXRAFVSPK-UHFFFAOYSA-N
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Description

6-Bromo-4-nitropicolinic acid is a chemical compound with the molecular formula C6H3BrN2O4 It is a derivative of picolinic acid, characterized by the presence of bromine and nitro functional groups on the pyridine ring

Scientific Research Applications

6-Bromo-4-nitropicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for 6-Bromo-4-nitropicolinic acid indicates that it may be harmful if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-4-nitropicolinic acid can be synthesized through several methods. One common approach involves the bromination of 4-nitropicolinic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.

Another method involves the nitration of 6-bromo-4-picolinic acid. This process uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitropicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder and acetic acid are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 6-Bromo-4-aminopicolinic acid.

    Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-aminopicolinic acid
  • 4-Nitropicolinic acid
  • 6-Bromo-2-picolinic acid

Uniqueness

6-Bromo-4-nitropicolinic acid is unique due to the presence of both bromine and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-4-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBRMUXRAFVSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623255
Record name 6-Bromo-4-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231287-89-1
Record name 6-Bromo-4-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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